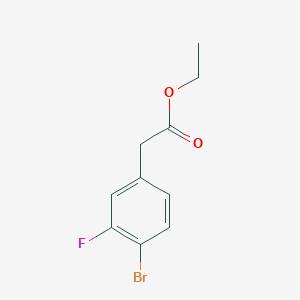

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Description

The exact mass of the compound Ethyl 2-(4-bromo-3-fluorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(4-bromo-3-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromo-3-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJBHWNZBXGCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296223-82-9 | |

| Record name | ethyl 2-(4-bromo-3-fluorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Structure, and Applications in Modern Synthesis

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. This document will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthetic Intermediate

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative that has garnered significant attention as a versatile intermediate. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reactive sites for further functionalization. This strategic placement of functional groups allows for the regioselective introduction of various substituents, making it an invaluable precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1][2]. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. Below is a summary of the key properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

| Property | Value | Reference |

| CAS Number | 1296223-82-9 | [1] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |

| Molecular Weight | 261.09 g/mol | [1] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥96% | [3] |

| Storage | Store at room temperature, sealed | [1][2] |

| MDL Number | MFCD19105270 | [1] |

Molecular Structure:

The structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is characterized by a benzene ring substituted with a bromo group at the 4-position, a fluoro group at the 3-position, and an ethyl acetate group at the 1-position.

Figure 1: Chemical Structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Caption: 2D structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

Synthesis and Manufacturing

The most common and industrially scalable synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate involves the Fischer esterification of the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This method is favored due to its high yield and the use of readily available and inexpensive reagents.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to afford pure Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

Figure 2: Synthesis Workflow of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Caption: A typical workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate lies in the reactivity of its functional groups. The aryl bromide is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling:

The bromine atom can be readily substituted in a Suzuki-Miyaura coupling reaction with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds. The reaction is typically catalyzed by a palladium(0) species in the presence of a suitable ligand and a base[4][5].

b) Buchwald-Hartwig Amination:

The aryl bromide can also undergo Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with a wide range of primary and secondary amines[6][7][8]. This reaction provides a direct route to synthesize N-aryl compounds, which are important pharmacophores.

c) Hydrolysis:

The ethyl ester group can be easily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This transformation is often a necessary step in a multi-step synthesis to enable further reactions, such as amide bond formation.

Figure 3: Key Reactions of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Caption: Overview of the primary synthetic transformations.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for Ethyl 2-(4-bromo-3-fluorophenyl)acetate is not readily found in peer-reviewed literature, the expected spectral data can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the acetate group will appear as a singlet. The aromatic region will display complex splitting patterns due to the presence of the bromo and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring, with C-F coupling visible for the fluorinated carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the ethyl group. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the molecular ion.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Based on safety data for similar compounds, it may cause skin and eye irritation[9].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[9].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the strategically placed bromo and fluoro substituents, provide a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, underscoring its importance for professionals in drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-α-bromophenyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]

-

YouTube. (2023). Suzuki Reaction example 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

Sources

- 1. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382 [biosynth.com]

- 2. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]

- 3. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 [sigmaaldrich.com]

- 4. jeolusa.com [jeolusa.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. fishersci.com [fishersci.com]

Synthesis pathways for Ethyl 2-(4-bromo-3-fluorophenyl)acetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its substituted phenyl ring allows for diverse functionalization, making it a valuable scaffold in the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction

The strategic incorporation of fluorine and bromine atoms into pharmaceutical candidates can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Ethyl 2-(4-bromo-3-fluorophenyl)acetate serves as a readily diversifiable intermediate, with the bromine atom providing a handle for cross-coupling reactions and the fluoro-substituted phenylacetic acid moiety being a common pharmacophore. This guide will explore the most viable synthetic strategies for the preparation of this important intermediate, starting from commercially available precursors.

Primary Synthetic Pathway: From 4-Bromo-3-fluorotoluene

The most direct and industrially scalable approach to Ethyl 2-(4-bromo-3-fluorophenyl)acetate commences with 4-bromo-3-fluorotoluene. This pathway involves a three-step sequence: radical bromination of the benzylic position, conversion to the corresponding nitrile, followed by hydrolysis and esterification.

Logical Workflow for the Primary Synthetic Pathway

Sources

An In-Depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 1296223-82-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Ethyl 2-(4-bromo-3-fluorophenyl)acetate, identified by the CAS number 1296223-82-9, has emerged as a pivotal intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the critical properties, safety data, and synthetic utility of this compound. By delving into its chemical characteristics, safe handling protocols, and its role in the synthesis of notable therapeutics, we aim to equip scientists with the knowledge necessary to effectively and safely incorporate this versatile reagent into their research and development endeavors.

Chemical Identity and Core Properties

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative, a class of compounds frequently employed in medicinal chemistry for the construction of more complex molecular architectures.[1] Its structure, featuring a bromine and a fluorine atom on the phenyl ring, offers multiple points for further chemical modification, making it a valuable synthon.

Below is a summary of its key identifiers and physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 1296223-82-9 | [2][3] |

| IUPAC Name | ethyl 2-(4-bromo-3-fluorophenyl)acetate | [3] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |

| Molecular Weight | 261.09 g/mol | [1] |

| Appearance | Liquid | |

| Purity | Typically ≥96% | |

| Density | 1.457 ± 0.06 g/cm³ |

The chemical structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is depicted below:

Figure 1: Chemical structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

Safety and Handling

As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are essential. The following information is synthesized from available Safety Data Sheets (SDS) for CAS 1296223-82-9 and closely related compounds.

Hazard Identification

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is classified as a hazardous substance. The GHS hazard statements associated with this compound are:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

Precautionary Measures and Personal Protective Equipment (PPE)

The following precautionary statements outline the necessary measures to ensure safe handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

A comprehensive experimental workflow for the safe handling of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is detailed below:

Figure 2: Recommended workflow for the safe handling and storage of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Applications in Pharmaceutical Synthesis

The primary utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly amenable to cross-coupling reactions and other transformations, allowing for the introduction of diverse functionalities.

A notable application of structurally related compounds is in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[7] While the exact synthetic route for Lifitegrast may vary, the core structure of the drug contains a substituted benzofuran moiety, the synthesis of which can involve intermediates derived from compounds like Ethyl 2-(4-bromo-3-fluorophenyl)acetate. The bromo and fluoro substituents on the phenyl ring provide handles for the construction of the benzofuran ring system through reactions such as intramolecular cyclization.

The general synthetic utility of this class of compounds in drug discovery is illustrated in the following diagram:

Figure 3: The role of Ethyl 2-(4-bromo-3-fluorophenyl)acetate as a building block in API synthesis.

Toxicological Information

Detailed toxicological studies for Ethyl 2-(4-bromo-3-fluorophenyl)acetate are not extensively documented in publicly available literature. However, based on the GHS classifications and information on similar compounds, the following can be inferred:

-

Acute Toxicity: The compound is considered harmful if swallowed. For the related compound, Ethyl bromoacetate, toxicity has been observed via ingestion, inhalation, and skin absorption.[8]

-

Skin and Eye Irritation: It is known to cause skin and serious eye irritation. Ethyl bromoacetate is a strong irritant and a lachrymator.[8]

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.

-

Carcinogenicity: There is no data available to classify this specific compound as a carcinogen.[6]

Given the lack of comprehensive toxicological data, it is imperative to handle this compound with the utmost care, adhering to the safety protocols outlined in Section 2.

Conclusion

Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 1296223-82-9) is a valuable and versatile intermediate for pharmaceutical research and development. Its utility is underscored by the presence of multiple reactive sites that allow for its incorporation into complex molecular scaffolds, such as those found in modern therapeutics. While a comprehensive toxicological profile is yet to be fully elucidated, the available safety data necessitates stringent adherence to safe handling practices. For researchers and scientists in the field of drug discovery, a thorough understanding of the properties and safe handling of this compound is crucial for leveraging its synthetic potential while ensuring a safe laboratory environment.

References

- CATO Research Chemical Inc. SAFETY DATA SHEETS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgkibclqkLNbB0QXyV9fN6M90rnPWKrz6FlYOV7IETT6ez0XVZbqTXXW6tu2pwAKMoPcIFJte3fdQk9-3XSUAoRX95YHWXaI8KEkrl9Wg6lXfG8VNZXeKzvYcIDkjSD5XJIBQt9ITtFUByNbobV6aGPNo8qMLsv_BfIIL4Is83b73erptRHFjGN_gW1sAOC9jnHzw=]

- Key Organics. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-x0CvIsa7DmzNcI-Ch08j8OJWCumnsJbJau32SNcKTfzsTePCrYPGidm3fWFWdw7-j82d4sDEMYA0eOdQgklMJcXHN9-0t5Dj9v63fPGQMcyZdQux6T-gVabMe20C1KlUkPTNj0EVqodOVHyiRgi4ZCid9g6yHQ==]

- Chem-Impex. Ethyl 2-bromo-2-(4-fluorophenyl)acetate. [URL: https://www.chemimpex.com/product/07137]

- Sasol Chemicals. Material Safety Data Sheet. [URL: https://www.sasol.

- New Jersey Department of Health. HAZARD SUMMARY: ETHYL BROMOACETATE. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0832.pdf]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/133973]

- Aaron Chemicals. Safety Data Sheet. [URL: https://www.aaron-chemicals.com/sds/AR00G9H7.pdf]

- Capot Chemical Co., Ltd. MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. [URL: https://www.capotchem.com/msds/1442471-26-2.pdf]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC170660050]

- MySkinRecipes. Ethyl 2-(4-bromo-3-fluorophenyl)acetate. [URL: https://myskinrecipes.

- ChemistryViews. Improved Synthesis Route for Lifitegrast. [URL: https://www.chemistryviews.org/details/news/11276782/Improved_Synthesis_Route_for_Lifitegrast.html]

- PubChem. Ethyl 2-(4-bromophenyl)acetate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7020609]

- ChemicalBook. lifitegrast synthesis. [URL: https://www.chemicalbook.com/synthesis/1025967-78-5.html]

- Zhong, B., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry, 61, 116711. [URL: https://doi.org/10.1016/j.bmc.2022.116711]

- Biosynth. Ethyl 2-(4-bromo-3-fluorophenyl)acetate. [URL: https://www.biosynth.

- Sigma-Aldrich. Ethyl 2-(4-bromo-3-fluorophenyl)acetate. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f3fbf]

- ResearchGate. Zhong et. al synthesis of Lifitegrast. [URL: https://www.researchgate.net/figure/Zhong-et-al-synthesis-of-Lifitegrast_fig1_360533033]

- Apollo Scientific. Methyl 2-(4-bromo-3-fluorophenyl)acetate Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR942282_msds.pdf]

- Biosynth. Safety Data Sheet. [URL: https://www.biosynth.com/msds/FA76100.pdf]

- Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts, 5(03), e153-e160. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1771035]

- National Toxicology Program. Nomination Background: Ethyl bromoacetate. [URL: https://ntp.niehs.nih.

- Chemos GmbH & Co. KG. Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. [URL: https://www.chemos.de/sdb/A0016843_sdb_en.pdf]

- Carl ROTH. Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. [URL: https://www.carlroth.com/medias/SDB-2E3A-EN-CH.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzQ3NDd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NzkxNjcwNzAucGRmfGU4YjU4YjY3ZWIzYjYwYjY1YjY5YjY3ZWIzYjYwYjY1YjY5YjY3ZWIzYjYwYjY1YjY5YjY3ZWIzYg]

- BLDpharm. 1296223-82-9|Ethyl 2-(4-bromo-3-fluorophenyl)acetate. [URL: https://www.bldpharm.com/products/1296223-82-9.html]

Sources

- 1. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. chemimpex.com [chemimpex.com]

- 5. aaronchem.com [aaronchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Strategic Derivatization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Versatile Scaffold for Drug Discovery

An In-Depth Technical Guide

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate stands as a pivotal starting material in contemporary medicinal chemistry and drug development. Its structure is uniquely primed for strategic, multi-directional derivatization, featuring three distinct points of chemical reactivity: the ester moiety, the activated benzylic position, and the aryl bromide. The presence of both bromine and fluorine atoms on the phenyl ring offers a sophisticated toolkit for modulating the physicochemical and pharmacokinetic properties of derivative compounds. The bromine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly influence metabolic stability, pKa, and receptor binding affinity.[1][2][3] This guide provides a comprehensive exploration of the synthetic pathways available for derivatizing this core scaffold, aimed at researchers, scientists, and drug development professionals. We will delve into detailed, field-proven protocols, explain the causal logic behind experimental choices, and present a clear roadmap for accessing a diverse library of novel analogs for structure-activity relationship (SAR) studies.[4]

The Core Scaffold: Physicochemical Properties and Synthetic Overview

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a readily available chemical building block.[4][5] Its utility is rooted in the predictable and differential reactivity of its functional groups, allowing for controlled, sequential modifications.

Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

| Property | Value | Reference(s) |

| CAS Number | 1296223-82-9 | [5] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [5] |

| Molecular Weight | 261.09 g/mol | [5] |

| Appearance | Varies; typically an oil or low-melting solid | N/A |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)Br)F | [5] |

The strategic value of this molecule is best understood by visualizing its reactive centers, which form the basis of this guide's structure.

Caption: Key reactive sites for derivatization of the core scaffold.

Site A: Derivatization via the Ester Functional Group

The ethyl ester is the most accessible functional group for initial modification. Its conversion to the corresponding carboxylic acid is a gateway transformation, unlocking access to a vast array of amide-based derivatives and other functionalities.

Saponification to 4-Bromo-3-fluorophenylacetic Acid

Expert Rationale: Alkaline hydrolysis (saponification) is the preferred method over acid-catalyzed hydrolysis for this transformation. The reaction with a strong base like sodium hydroxide is irreversible, driving the reaction to completion and simplifying product isolation.[6] The resulting carboxylate salt is easily protonated during acidic workup to yield the pure carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[7]

Experimental Protocol: Alkaline Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq.) to the solution. A mixture of solvents like THF/water or ethanol/water ensures the miscibility of both the organic ester and the aqueous base.[8]

-

Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent (THF or ethanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M hydrochloric acid (HCl). The carboxylic acid product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3-fluorophenylacetic acid.[9]

Synthesis of Amide and Hydrazide Derivatives

Expert Rationale: The amide bond is a cornerstone of medicinal chemistry. Converting the parent acid to an amide allows for the introduction of diverse chemical functionalities to probe interactions with biological targets. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) activate the carboxylic acid for efficient reaction with a primary or secondary amine.[10][11] An alternative, direct route from the ester involves reaction with hydrazine to form the corresponding acetohydrazide, a useful intermediate for synthesizing heterocyclic analogs like pyrazoles or triazoles.[12]

Experimental Protocol: Amide Coupling from Carboxylic Acid

-

Reaction Setup: Dissolve 4-Bromo-3-fluorophenylacetic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the mixture.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for derivatization at the ester functional group.

Site B: Derivatization via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the most versatile synthetic handle on this scaffold. Its susceptibility to palladium-catalyzed cross-coupling reactions enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry.[13] The C-Br bond reacts preferentially over the more inert C-F bond under standard palladium-catalyzed conditions.

Sonogashira Coupling: Synthesis of Arylalkynes

Expert Rationale: The Sonogashira reaction provides a direct route to arylalkynes by coupling the aryl bromide with a terminal alkyne.[14] This transformation is valuable for introducing a rigid, linear linker into the molecular structure. The resulting alkyne can serve as a precursor for further reactions, such as 1,3-dipolar cycloadditions or reduction to the corresponding alkene or alkane. The reaction is co-catalyzed by palladium and copper(I) salts, with the copper activating the alkyne for the catalytic cycle.[15]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.). Purge the flask with an inert gas (N₂ or Ar).

-

Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene, followed by the terminal alkyne (1.2-1.5 eq.) and an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent component.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60°C) for 6-24 hours, monitoring by TLC. The formation of a salt precipitate (triethylammonium bromide) is often observed.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the coupled product.[16]

Buchwald-Hartwig Amination: Synthesis of Arylamines

Expert Rationale: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[17] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) due to its broad substrate scope and high functional group tolerance.[18] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step and achieving high catalytic turnover.[19][20] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium complex.[19]

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.06 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry reaction vessel.

-

Reagent Addition: Add Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq.) and the primary or secondary amine (1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture with stirring at 80-110°C for 12-24 hours. Monitor the reaction by LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the product by flash column chromatography.[21]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Analogs

Expert Rationale: The Suzuki-Miyaura coupling is one of the most widely used reactions for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals.[13] The reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) and is known for its mild conditions and tolerance of a wide range of functional groups.[22] An aqueous base, such as cesium carbonate or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flask, combine Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂], 0.02-0.05 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a mixture of a degassed organic solvent (e.g., toluene, dioxane, or DMF) and water (typically in a ratio of 4:1 to 10:1).

-

Reaction Execution: Heat the mixture under an inert atmosphere at 80-100°C for 4-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[23]

Caption: Key cross-coupling pathways from the aryl bromide moiety.

Site C: Derivatization at the Benzylic Methylene Bridge

Expert Rationale: The methylene (CH₂) group adjacent to both the phenyl ring and the ester carbonyl is activated and thus acidic. This allows for deprotonation by a strong, non-nucleophilic base to form a carbanion, which can then react with various electrophiles. This strategy enables the introduction of alkyl, aryl, or other functional groups at the α-position, providing a powerful method for scaffold diversification and modulation of molecular shape and properties.

Experimental Protocol: General α-Alkylation

-

Reaction Setup: In a flame-dried, three-neck flask under a dry inert atmosphere (Ar), add anhydrous THF and cool to -78°C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.), to the cold THF.

-

Anion Formation: Add a solution of Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq.) in anhydrous THF dropwise to the base solution at -78°C. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate anion.

-

Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.1 eq.) to the enolate solution at -78°C.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting α-substituted ester by flash column chromatography.

Table 2: Summary of Derivatization Strategies and Potential Analogs

| Reactive Site | Reaction Type | Reagents & Conditions | Resulting Derivative Class |

| Ester | Saponification | NaOH, H₂O/THF, reflux | Carboxylic Acids |

| Amide Coupling | R₂NH, HATU, DIPEA, DMF | Amides, Peptides | |

| Aryl Bromide | Sonogashira | R-C≡CH, Pd(PPh₃)₄, CuI, Et₃N | Arylalkynes |

| Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, XPhos, NaOtBu | Arylamines | |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃ | Biaryl Compounds | |

| Benzylic CH₂ | α-Alkylation | 1) LDA, THF, -78°C; 2) R-X | α-Substituted Esters |

Conclusion

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is far more than a simple chemical intermediate; it is a highly adaptable platform for the generation of molecular diversity. By leveraging the distinct reactivity of its three primary functional sites, researchers can systematically and efficiently synthesize libraries of novel compounds. The protocols and strategies outlined in this guide—from ester hydrolysis and amidation to a suite of powerful palladium-catalyzed cross-coupling reactions and benzylic functionalization—provide a robust framework for any research program focused on drug discovery and development. The logical application of these methods enables the fine-tuning of molecular properties, accelerating the identification of new therapeutic candidates.

References

- Vertex AI Search. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

- Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 10. doi: 10.15227/orgsyn.069.0010.

- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...

- ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...

- Biosynth. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9.

- MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chem-Impex. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- PubMed. (2014). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. Chemistry, 20(27), 8343-6. doi: 10.1002/chem.201402282.

- MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.

- PubMed Central. (n.d.). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities.

- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution.

- MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Wikipedia. (n.d.). Sonogashira coupling.

- Ataman Kimya. (n.d.). ETHYL BROMOACETATE.

- Organic-Chemistry.org. (n.d.). Ester to Acid - Common Conditions.

- ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?.

- Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions.

- National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Win-Win Chemical. (n.d.). 942282-40-8 4-Bromo-3-Fluorophenylacetic Acid.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6372-404. doi: 10.1021/acs.jmedchem.5b00258.

- ResearchGate. (2024). An Efficient and Convenient Procedure for Ester Hydrolysis.

- Chemguide. (n.d.). Hydrolysing esters.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- YouTube. (2020). Sonogashira cross-coupling reaction.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Oakwood Chemical. (n.d.). 4-Bromo-3-fluorophenylacetic acid, min 98%.

- Organic Syntheses. (n.d.). ethyl bromoacetate.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

- ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Organic Communications, 14(1), 1-38.

- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.

- PubMed. (2021). C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds.

- BenchChem. (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluorophenylacetic acid | CAS 942282-40-8.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorophenylacetic acid | 194019-11-9.

- PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

- ResearchGate. (2024). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide.

- Semantic Scholar. (1993). Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications.

- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

- ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]

- 5. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382 [biosynth.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 9. scbt.com [scbt.com]

- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 20. youtube.com [youtube.com]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate in the Synthesis of Targeted Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting key signaling pathways in human disease is of paramount importance. Ethyl 2-(4-bromo-3-fluorophenyl)acetate has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides synthetic handles for a variety of chemical transformations, making it an attractive starting material for the construction of biologically active molecules. This technical guide will provide an in-depth exploration of the applications of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, with a particular focus on its strategic role in the synthesis of potent kinase inhibitors, exemplified by the MEK inhibitor, Trametinib.

Core Physicochemical Properties and Synthetic Versatility

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative with the molecular formula C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 g/mol .[1][2][3][4] The presence of the ethyl ester, bromo, and fluoro functional groups imparts a unique reactivity profile to the molecule, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

| Property | Value |

| CAS Number | 1296223-82-9 |

| Molecular Formula | C₁₀H₁₀BrFO₂ |

| Molecular Weight | 261.09 g/mol |

| Appearance | Liquid |

| Storage | Room temperature, sealed |

Data sourced from commercial supplier specifications.[1][2]

The true synthetic utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate lies in the strategic placement of its functional groups. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents. The fluorine atom, with its high electronegativity, can influence the electronic properties and metabolic stability of the final drug molecule, a desirable feature in pharmaceutical development.[5] The ethyl ester provides a reactive site for hydrolysis, amidation, and other nucleophilic acyl substitution reactions, enabling the construction of more complex molecular architectures.

Application in the Synthesis of the MEK Inhibitor Trametinib: A Case Study

A prominent example of the application of a derivative of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is in the synthesis of Trametinib (trade name Mekinist), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinase 1 and 2 (MEK1/2).[6][7] Trametinib is approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E/K mutations.[6] The synthesis of Trametinib relies on a key intermediate, 2-fluoro-4-iodoaniline, which can be conceptually derived from Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway, often through mutations in key proteins like BRAF and RAS, is a common feature in many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that lie downstream of RAF kinases and upstream of ERK. By inhibiting MEK, Trametinib effectively blocks the downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival.[6]

Synthetic Pathway to Trametinib from a Phenylacetate Precursor

The following proposed synthetic scheme illustrates how Ethyl 2-(4-bromo-3-fluorophenyl)acetate can serve as a starting point for the synthesis of the crucial 2-fluoro-4-iodoaniline intermediate, which is then utilized in the synthesis of Trametinib.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid

-

Rationale: The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions. Basic hydrolysis is often preferred for its simplicity and high yields.

-

Protocol:

-

To a solution of Ethyl 2-(4-bromo-3-fluorophenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) is added lithium hydroxide monohydrate (2.0 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with 1 M hydrochloric acid (HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(4-bromo-3-fluorophenyl)acetic acid as a solid.

-

Step 2: Synthesis of 2-(4-bromo-3-fluorophenyl)acetamide

-

Rationale: The carboxylic acid is converted to the primary amide. This can be achieved through various methods, including activation of the carboxylic acid with a coupling agent followed by reaction with ammonia, or conversion to the acid chloride followed by aminolysis.

-

Protocol:

-

To a solution of 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(4-bromo-3-fluorophenyl)acetamide.

-

Step 3: Synthesis of 4-bromo-3-fluoroaniline

-

Rationale: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate.

-

Protocol:

-

To a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water is added bromine (1.1 eq) dropwise.

-

2-(4-bromo-3-fluorophenyl)acetamide (1.0 eq) is then added in portions.

-

The reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for 2 hours.

-

After cooling to room temperature, the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to yield 4-bromo-3-fluoroaniline.

-

Step 4: Synthesis of 2-fluoro-4-iodoaniline

-

Rationale: This key transformation involves the conversion of the bromo-substituted aniline to the iodo-substituted aniline. A common method for this is a halogen exchange reaction, often facilitated by a copper catalyst (Ullmann condensation) or through a Sandmeyer-like reaction sequence involving diazotization followed by reaction with an iodide salt. A more direct approach could involve a Finkelstein-type reaction.

-

Protocol (Illustrative Finkelstein-type reaction):

-

A mixture of 4-bromo-3-fluoroaniline (1.0 eq), sodium iodide (3.0 eq), and a copper(I) iodide catalyst (0.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated to 120-140 °C.

-

The reaction is monitored by HPLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

The organic phase is dried and concentrated, and the crude product is purified by column chromatography to give 2-fluoro-4-iodoaniline.[5]

-

Step 5-7: Synthesis of Trametinib from 2-fluoro-4-iodoaniline

The synthesis of Trametinib from 2-fluoro-4-iodoaniline is a multi-step process that has been described in the patent literature.[9][10] The general sequence involves the formation of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which then undergoes a cyclization reaction with a pyridotrione derivative to assemble the core structure of Trametinib.[9][10]

The Significance of the 4-Bromo-3-fluorophenyl Moiety in Kinase Inhibitors

The 4-bromo-3-fluorophenyl group, and its iodo-analogue, are frequently encountered in the structures of potent kinase inhibitors.[2] This is not coincidental and can be attributed to several factors:

-

Hydrophobic Interactions: The halogenated phenyl ring can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

-

Halogen Bonding: The bromine or iodine atom can act as a halogen bond donor, forming specific interactions with electron-rich residues in the protein, which can contribute to the binding affinity and selectivity of the inhibitor.

-

Modulation of Physicochemical Properties: The presence of fluorine can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the drug.

-

Synthetic Tractability: As demonstrated, the bromine and iodine atoms provide versatile synthetic handles for the construction and derivatization of the inhibitor scaffold.

Conclusion

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a strategically important building block in medicinal chemistry, offering a gateway to a variety of complex and biologically active molecules. Its application in the synthesis of the MEK inhibitor Trametinib, via the key intermediate 2-fluoro-4-iodoaniline, highlights its value in the development of targeted cancer therapies. The unique combination of functional groups in this molecule provides chemists with a powerful tool for the rational design and synthesis of next-generation pharmaceuticals. As the demand for novel and effective kinase inhibitors continues to grow, the importance of versatile synthetic intermediates like Ethyl 2-(4-bromo-3-fluorophenyl)acetate is set to increase.

References

- 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. (URL not available)

- Ethyl 2-(4-bromo-3-fluorophenyl)

- 2-Bromo-4-fluoroaniline synthesis - ChemicalBook. (URL not available)

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google P

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed. ([Link])

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. ([Link])

-

Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. ([Link])

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - NIH. ([Link])

-

2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. ([Link])

- 2-Fluoro 4-Iodo Aniline | LifeChem Pharma India | Gujar

- TRAMETINIB ACET

- Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors - FLEX. (URL not available)

- Preparation of 4-Bromoaniline (P-bromoaniline) - Ambeed.com. (URL not available)

- CN102993022A - Preparation method of bromoaniline - Google P

-

Current Development Status of MEK Inhibitors - MDPI. ([Link])

-

5.1.8. Preparation of p-Bromoaniline - ResearchGate. ([Link])

- CN109336884B - Method for synthesizing trametinib key intermediate - Google P

- Trametinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (URL not available)

Sources

- 1. 2-Fluoro-4-iodoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. flex.flinders.edu.au [flex.flinders.edu.au]

- 3. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. daicelpharmastandards.com [daicelpharmastandards.com]

- 8. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Introduction: Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative utilized as a key intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its structural features—a halogenated aromatic ring coupled with an ester functional group—make it a valuable building block in medicinal chemistry and for creating analogs in structure-activity relationship (SAR) studies.[1]

Hazard Identification and Risk Assessment

The primary step in ensuring safety is a thorough understanding of the potential hazards. Based on data from closely related bromo- and fluoro-substituted aromatic esters, a conservative risk profile for Ethyl 2-(4-bromo-3-fluorophenyl)acetate has been constructed.

GHS Classification (Inferred)

The hazard classification is inferred from compounds like Ethyl bromoacetate and Ethyl 2-(2-Bromophenyl)acetate.[3] The presence of the brominated acetic acid ester moiety is a primary driver of toxicity and reactivity.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statements (Inferred) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1/2 | 💀 | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[3] |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour. |

This table represents a potential hazard profile and should be treated with caution. A formal risk assessment must be conducted by the user.

Risk Assessment Workflow

A systematic risk assessment is mandatory before handling this compound. The process involves identifying hazards, evaluating risks, and implementing control measures. This workflow ensures that all potential dangers are anticipated and mitigated.

Caption: A systematic workflow for chemical risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity and corrosive nature, handling of Ethyl 2-(4-bromo-3-fluorophenyl)acetate requires stringent controls.[3]

Engineering Controls

-

Chemical Fume Hood: All handling operations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5]

-

Ventilation: The laboratory must be well-ventilated, with systems in place to ensure adequate air exchange.[6]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6][7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for protection.

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloving with an inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). | Provides robust protection against a highly toxic and potentially corrosive substance. Double-gloving allows for safe removal of the contaminated outer layer.[8] |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and vapors that can cause severe eye damage.[2][7] |

| Skin & Body Protection | A flame-retardant, chemical-resistant lab coat. Closed-toe shoes are mandatory.[5] | Prevents skin contact and protects against potential flammability hazards. |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergency situations or potential breaches of containment, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[9] | Ensures respiratory safety if engineering controls fail. |

Safe Handling Protocol Workflow

The following step-by-step process minimizes exposure risk during routine laboratory use.

Caption: Step-by-step workflow for safely handling the compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of Ethyl 2-(4-bromo-3-fluorophenyl)acetate and ensuring laboratory safety.

Recommended Storage Conditions

-

Temperature: While some suppliers suggest room temperature storage, it is best practice for esters, especially reactive ones, to be stored in a cool, dry place.[1][10] Storage at 0-8 °C can be considered to further minimize degradation.[11]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow hydrolysis from atmospheric moisture.

-

Container: Keep in the original, tightly sealed container.[6] The container should be stored in a well-ventilated area designated for toxic and corrosive chemicals.[7]

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[2]

Chemical Stability and Incompatibilities

-

Stability: Aromatic esters exhibit good thermal and oxidative stability.[12] However, the ester linkage is susceptible to hydrolysis. The compound is expected to be stable under recommended storage conditions.[3]

-

Incompatible Materials: To prevent hazardous reactions, store this compound away from:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates).[7]

-

Strong Acids and Bases: (e.g., hydrochloric acid, sodium hydroxide). These can catalyze hydrolysis of the ester group.[7]

-

Heat and Ignition Sources: The compound is considered a flammable liquid. Store away from open flames, sparks, and hot surfaces.[6][7]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical help.[2][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate emergency medical help.[7][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[2][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[2][9][13] |

Spill and Leak Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

-

Isolate and Ventilate: Isolate the area and ensure it is well-ventilated (within a fume hood if possible). Remove all sources of ignition.[6][7]

-

Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6] It may be necessary to dispose of the material as hazardous waste; consult with your institution's environmental health and safety (EH&S) department.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-bromophenylacetate. Retrieved from [Link]

-

Hiralal, L., Pillay, B., & Olaniran, A. O. (2014). Stability profile of aroma-active esters in lager beer during storage at 4°C and room temperature. ResearchGate. Retrieved from [Link]

-

Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

-

University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet: (2E)-4-Oxohex-2-enal ≥95 %. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

-

Gschwander, S., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]

-

UCLA. (n.d.). UCLA Policy 907: Safe Handling of Particularly Hazardous Substances. Retrieved from [Link]

-

Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet. Retrieved from [Link]

-

Sabancı University. (n.d.). Laboratory Safety Handbook. Retrieved from [Link]

-

The Miraculous Hub. (2023). Essential Oil Safety Tips for Proper Use and Storage. Retrieved from [Link]

-

Kleiberit. (2023). Safety data sheet 842.0. Retrieved from [Link]

-

CAS. (n.d.). Chemical Safety Library. Retrieved from [Link]

-

Scribd. (n.d.). Lab Safety: Phenylacetic Acid Info. Retrieved from [Link]

Sources

- 1. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. artsci.usu.edu [artsci.usu.edu]

- 5. gz-supplies.com [gz-supplies.com]

- 6. uwm.edu [uwm.edu]

- 7. nj.gov [nj.gov]

- 8. fens.sabanciuniv.edu [fens.sabanciuniv.edu]

- 9. capotchem.cn [capotchem.cn]

- 10. edenbotanicals.com [edenbotanicals.com]

- 11. chemimpex.com [chemimpex.com]

- 12. zslubes.com [zslubes.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Theoretical and Practical Guide for Drug Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences bioavailability, formulation development, and process chemistry. Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of more complex molecules.[1][2][3] Understanding its solubility across a range of solvents is paramount for its effective use in synthetic reactions, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility profile of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, grounded in the principles of molecular polarity and intermolecular forces. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

In the pharmaceutical sciences, the journey from a chemical intermediate to a viable drug product is paved with critical data points, among which solubility stands as a cornerstone. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification processes. Ethyl 2-(4-bromo-3-fluorophenyl)acetate, with its substituted phenyl ring and ester functionality, presents a unique solubility profile that warrants careful study. This guide serves as a foundational resource for researchers, offering both a theoretical framework for predicting its behavior and a practical methodology for its empirical determination.

Physicochemical Characteristics of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key characteristics of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 1296223-82-9 | [4][5] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |

| Molecular Weight | 261.09 g/mol | [1][4] |

| Purity | Typically ≥96% | [4] |

| Physical Form | Not specified (likely liquid or low-melting solid) | |

| Storage | Room temperature, sealed container | [1][4] |

The structure features a polar ester group capable of acting as a hydrogen bond acceptor and a large, hydrophobic bromofluorophenyl ring. This duality suggests a nuanced solubility profile, with significant variation expected across different solvent classes.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7][8] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polarity: The molecule possesses both polar and nonpolar regions. The ester group (-COOEt) is polar due to the electronegative oxygen atoms. The bromofluorophenyl ring, while containing polar C-Br and C-F bonds, is predominantly nonpolar and hydrophobic due to its size.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: The polar ester group will facilitate dipole-dipole interactions with polar solvents.[9][10]

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the oxygen atoms of the ester carbonyl and ether linkage can act as hydrogen bond acceptors, allowing it to interact favorably with protic solvents like water and alcohols.[10][11][12][13]

-

London Dispersion Forces: These weak forces will be the primary mode of interaction with nonpolar solvents.

-

Based on this analysis, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | High | These solvents have strong dipole moments that can effectively solvate the polar ester group without the competing network of hydrogen bonds found in protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can engage in hydrogen bonding with the ester's oxygen atoms, promoting solubility.[14] However, the large nonpolar ring may limit miscibility. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Solubility will be dependent on London dispersion forces. The large aromatic ring may allow for some solubility in aromatic solvents like toluene. |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic surface area of the bromofluorophenyl ring is expected to dominate, making the molecule poorly soluble in water despite the presence of a hydrogen bond accepting group. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, a robust and validated experimental method is required. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[15][16]

Causality Behind the Shake-Flask Method